molecular formula C20H19NO4S B2632806 2-(2-Methoxyphenoxy)-4-methyl-3-(methylsulfonyl)-6-phenylpyridine CAS No. 478245-50-0

2-(2-Methoxyphenoxy)-4-methyl-3-(methylsulfonyl)-6-phenylpyridine

Cat. No.: B2632806
CAS No.: 478245-50-0
M. Wt: 369.44
InChI Key: SWZODCNDDZTFCQ-UHFFFAOYSA-N
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Description

2-(2-Methoxyphenoxy)-4-methyl-3-(methylsulfonyl)-6-phenylpyridine is an organic compound that belongs to the class of pyridine derivatives This compound is characterized by its complex structure, which includes a methoxyphenoxy group, a methylsulfonyl group, and a phenyl group attached to a pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Methoxyphenoxy)-4-methyl-3-(methylsulfonyl)-6-phenylpyridine typically involves multiple steps, starting from readily available precursors. One common synthetic route includes:

    Formation of the Pyridine Ring: The pyridine ring can be synthesized through a condensation reaction involving appropriate aldehydes and ketones in the presence of ammonia or amines.

    Introduction of the Methoxyphenoxy Group: This step involves the nucleophilic substitution of a halogenated pyridine derivative with 2-methoxyphenol under basic conditions.

    Addition of the Methylsulfonyl Group: The methylsulfonyl group can be introduced via sulfonylation using methylsulfonyl chloride in the presence of a base such as triethylamine.

    Attachment of the Phenyl Group: The phenyl group is typically introduced through a Suzuki coupling reaction, which involves the reaction of a boronic acid derivative with a halogenated pyridine in the presence of a palladium catalyst.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized versions of the above synthetic routes to ensure high yield and purity. This often includes the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

2-(2-Methoxyphenoxy)-4-methyl-3-(methylsulfonyl)-6-phenylpyridine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, potentially reducing the sulfonyl group to a sulfide.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the methoxyphenoxy group, where the methoxy group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Bases: Triethylamine, sodium hydroxide.

    Catalysts: Palladium catalysts for coupling reactions.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Sulfides.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-(2-Methoxyphenoxy)-4-methyl-3-(methylsulfonyl)-6-phenylpyridine has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.

    Industry: It is used in the development of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-(2-Methoxyphenoxy)-4-methyl-3-(methylsulfonyl)-6-phenylpyridine depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, leading to modulation of biochemical pathways. The exact pathways and targets can vary, but common mechanisms include inhibition of enzyme activity or interference with cellular signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    2-(2-Methoxyphenoxy)-4-methylpyridine: Lacks the methylsulfonyl and phenyl groups, resulting in different chemical properties and reactivity.

    4-Methyl-3-(methylsulfonyl)-6-phenylpyridine: Lacks the methoxyphenoxy group, which affects its solubility and interaction with other molecules.

    2-(2-Methoxyphenoxy)-6-phenylpyridine: Lacks the methylsulfonyl group, leading to different oxidation and reduction behavior.

Uniqueness

2-(2-Methoxyphenoxy)-4-methyl-3-(methylsulfonyl)-6-phenylpyridine is unique due to the combination of its functional groups, which confer specific chemical reactivity and potential biological activity. The presence of the methoxyphenoxy group enhances its solubility in organic solvents, while the methylsulfonyl group provides sites for oxidation and reduction reactions. The phenyl group contributes to its overall stability and potential interactions with biological targets.

Properties

IUPAC Name

2-(2-methoxyphenoxy)-4-methyl-3-methylsulfonyl-6-phenylpyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19NO4S/c1-14-13-16(15-9-5-4-6-10-15)21-20(19(14)26(3,22)23)25-18-12-8-7-11-17(18)24-2/h4-13H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SWZODCNDDZTFCQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=C1S(=O)(=O)C)OC2=CC=CC=C2OC)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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